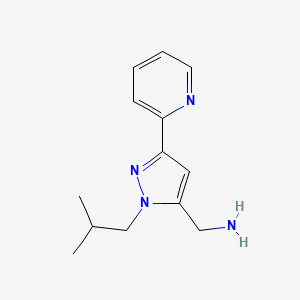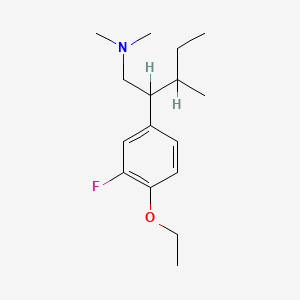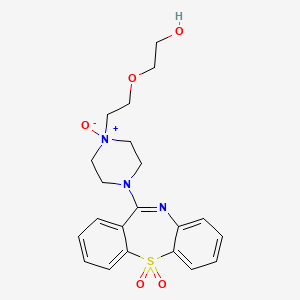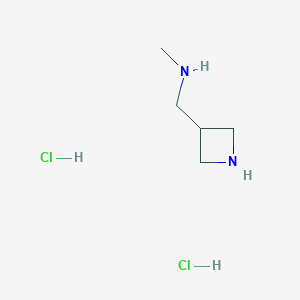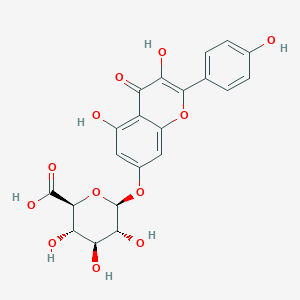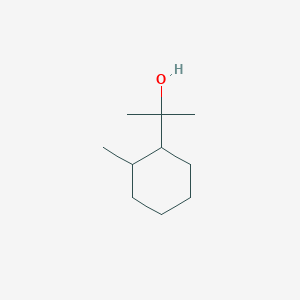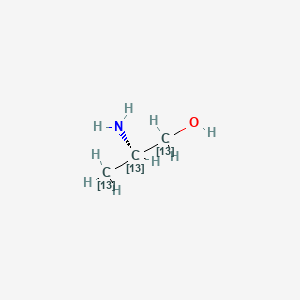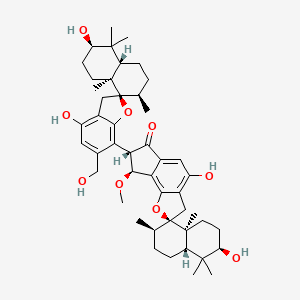![molecular formula C10H19N3O2 B15290970 (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)
(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(6-ethoxy-3-azabicyclo[311]heptan-3-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents and specific solvents to facilitate the transformation.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: One functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the development of new drugs. Its unique structure could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism by which (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used in various applications, including medicinal chemistry.
3-azabicyclo[3.1.0]hexane derivatives: These derivatives are synthesized via palladium-catalyzed cyclopropanation and have applications in organic synthesis and medicinal chemistry.
3-benzyl-3-azabicyclo[3.1.1]heptan-6-one: This compound is a promising building block for medicinal chemistry and shares structural similarities with (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide.
Uniqueness
What sets (Z)-2-(6-ethoxy-3-azabicyclo[311]heptan-3-yl)-N’-hydroxyacetimidamide apart is its specific substitution pattern and the presence of the hydroxyacetimidamide group
Eigenschaften
Molekularformel |
C10H19N3O2 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H19N3O2/c1-2-15-10-7-3-8(10)5-13(4-7)6-9(11)12-14/h7-8,10,14H,2-6H2,1H3,(H2,11,12) |
InChI-Schlüssel |
HMMIVJIOIFDFKB-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1C2CC1CN(C2)C/C(=N/O)/N |
Kanonische SMILES |
CCOC1C2CC1CN(C2)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
